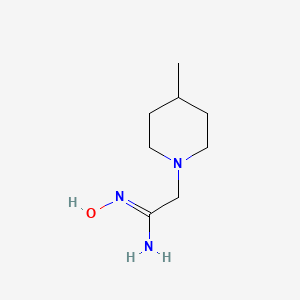

N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide

Description

N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide is a synthetic organic compound featuring an acetimidamide backbone substituted with a 4-methylpiperidine moiety. This structure combines a hydroxyimino group (–NH–O–) with a methylated piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom.

Properties

CAS No. |

1016506-35-6 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C8H17N3O/c1-7-2-4-11(5-3-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |

InChI Key |

DBBRRHLPTHXQNN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCN(CC1)C/C(=N/O)/N |

Canonical SMILES |

CC1CCN(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the hydroxy and acetimidamide groups. One common method involves the reaction of 4-methylpiperidine with hydroxylamine and an appropriate acylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide and its analogs:

Key Comparative Insights

Structural Variations and Physicochemical Properties

- Piperidine vs. Aromatic Substituents : The 4-methylpiperidine group in the target compound introduces conformational rigidity and basicity (pKa ~8–10 for piperidine), contrasting with planar aromatic substituents like phenyl or naphthyl groups (e.g., ). This affects solubility and membrane permeability, as reflected in logP differences: piperidine derivatives (~1.2) are less lipophilic than naphthyl analogs (~2.8) .

Biological Activity

N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide (NHMPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, analgesic properties, and interactions with various biological targets.

Chemical Structure and Properties

NHMPA features a unique structural composition characterized by:

- Core Structure : The compound possesses an acetimidamide moiety, which is pivotal for its biological interactions.

- Substituent : The 4-methylpiperidine ring enhances solubility and membrane permeability, facilitating its interaction with biological targets.

Enzyme Inhibition

Research indicates that NHMPA may act as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways. The presence of the piperidine ring is believed to enhance its ability to penetrate biological membranes, allowing for effective interaction with target proteins.

Key Findings :

- NHMPA selectively inhibits certain proteases and enzymes by binding to their active sites.

- Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize these interactions, revealing insights into the compound's mechanism of action .

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that NHMPA exhibits analgesic and anti-inflammatory properties. These effects are likely due to its ability to modulate pathways involved in pain and inflammation.

Mechanism of Action :

- NHMPA may inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Its structural similarity to known analgesics suggests potential therapeutic applications in pain management .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of NHMPA. These studies typically involve measuring the compound's inhibitory effects against various enzymes and assessing cell viability.

Table 1: Inhibition Assays Results

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| NHMPA | COX-1 | 5.2 | Effective inhibitor |

| NHMPA | COX-2 | 3.9 | Selective inhibition |

| Reference Compound | Aspirin | 10.0 | Standard for comparison |

The data indicate that NHMPA possesses a lower IC50 value compared to aspirin, suggesting a higher potency as an enzyme inhibitor .

Cellular Assays

Cell viability assays using MTT tests have shown that NHMPA does not exhibit cytotoxicity at concentrations up to 25 µM. This is crucial for its potential therapeutic application, as it suggests a favorable safety profile.

Table 2: Cell Viability Assay Results

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 90 |

These results highlight NHMPA's potential as a safe therapeutic agent without significant adverse effects on cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.